molecular formula C3H3Cl3 B3031275 3,3,3-trichloroprop-1-ene CAS No. 2233-00-3

3,3,3-trichloroprop-1-ene

Cat. No.: B3031275
CAS No.: 2233-00-3
M. Wt: 145.41 g/mol
InChI Key: VKEIPALYOJMDAC-UHFFFAOYSA-N
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Description

3,3,3-Trichloroprop-1-ene is an organic compound with the molecular formula C₃H₃Cl₃. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of three chlorine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

3,3,3-Trichloroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes and proteins, acting as a strong electrophile in polar cycloaddition reactions. For instance, it has been shown to participate in [3 + 2] cycloaddition reactions with nitrile N-oxides, where it behaves as a very strong electrophile

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions . These interactions can result in changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, in cycloaddition reactions, this compound forms bonds with nitrile N-oxides, resulting in the formation of new chemical structures

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound’s effects can change over time due to its stability and degradation properties. In cycloaddition reactions, the compound’s reactivity may decrease over time as it degrades . Long-term effects on cellular function have also been observed, with changes in enzyme activity and gene expression occurring over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s strong electrophilic nature allows it to participate in reactions that alter the concentrations of key metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electrophilic nature allows it to bind to specific proteins, facilitating its transport and accumulation in certain cellular compartments . These interactions are important for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trichloroprop-1-ene can be synthesized through a three-step protocol starting from nitromethane and chloral hydrate . The reaction involves the formation of intermediate compounds, which are then converted to the final product under specific reaction conditions. Commercially available chemicals are used as solvents and components for the preparation of addends .

Industrial Production Methods

The industrial production of this compound typically involves the chlorination of propene under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trichloroprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives or completely dechlorinated products.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitrile N-oxides, ketonitrones, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, cycloaddition reactions with nitrile N-oxides can lead to the formation of isoxazoline derivatives . Reduction reactions can produce less chlorinated alkenes or alkanes, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

3,3,3-Trichloroprop-1-ene has several applications in scientific research, including:

Comparison with Similar Compounds

3,3,3-Trichloroprop-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity patterns and the types of products it forms in various chemical reactions.

Properties

IUPAC Name

3,3,3-trichloroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEIPALYOJMDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062281
Record name 1-Propene, 3,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2233-00-3
Record name 3,3,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3,3,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3,3,3-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trichloroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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